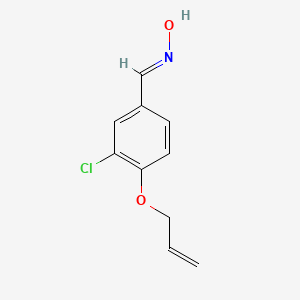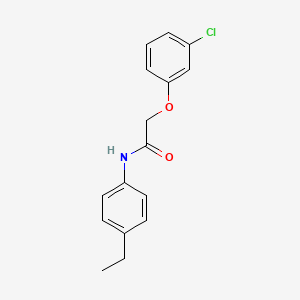![molecular formula C22H16O3 B5575166 (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one](/img/structure/B5575166.png)
(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydrofuran-2-one core, substituted with a methoxyphenyl group and a naphthyl group, which contribute to its distinct chemical behavior and reactivity.
Applications De Recherche Scientifique
(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 2-methoxybenzaldehyde with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the dihydrofuran-2-one ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furanone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Dichloroaniline: An aniline derivative with different functional groups and reactivity, used primarily in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener with a distinct molecular structure and biological activity.
Uniqueness
(3Z)-3-[(2-Methoxyphenyl)methylidene]-5-(naphthalen-2-YL)-2,3-dihydrofuran-2-one stands out due to its unique combination of a dihydrofuran-2-one core with methoxyphenyl and naphthyl substituents. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c1-24-20-9-5-4-8-17(20)13-19-14-21(25-22(19)23)18-11-10-15-6-2-3-7-16(15)12-18/h2-14H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMLJGYXZXCKM-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5575085.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)
![1-[Benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea](/img/structure/B5575104.png)
![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-1-yl)carbonyl]-2-methylphenol](/img/structure/B5575109.png)
![methyl 5-{[(3Z)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}furan-2-carboxylate](/img/structure/B5575114.png)
![4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-phenyl-2-piperazinone](/img/structure/B5575118.png)
![3-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575133.png)
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5575141.png)
![4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5575146.png)
![2-(1-naphthyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B5575158.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5575183.png)
![(4aS,7aR)-1-(4-chlorobenzoyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5575191.png)
